3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-azaspiro[3.3]heptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-9-4-2-8(3-5-9)10-12(6-1-7-12)11(15)14-10/h2-5,10H,1,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYGJQDCSCPVMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(NC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one typically involves multiple steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction. This often involves the use of a suitable precursor, such as a ketone or an aldehyde, which undergoes cyclization in the presence of a base or an acid catalyst.
Introduction of the Azaspiro Moiety: The azaspiro moiety is introduced via a nucleophilic substitution reaction. This step typically involves the reaction of an amine with a halogenated spiro compound.
Attachment of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of 3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azaspiro moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: N-oxides of the azaspiro moiety.
Reduction: Alcohol derivatives of the spirocyclic core.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound is studied for its potential biological activities. Its structural features make it a candidate for binding to specific biological targets, which can be useful in drug discovery and development.
Medicine
In medicine, 3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azaspiro moiety may form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
3-(4-Bromophenyl)spiro[3.3]heptan-1-one
- Key Differences : Bromine replaces fluorine, increasing molecular weight (265.1 g/mol vs. 205.23 g/mol) and polarizability.
- Impact : Bromine’s larger atomic radius and lower electronegativity may alter hydrophobic interactions and electronic effects compared to fluorine. This substitution could enhance halogen bonding in biological targets .
3-Phenyl-2-azaspiro[3.3]heptan-1-one
- Key Differences : Lacks the 4-fluoro substituent.
Variations in Spiro Ring Systems
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one
- Key Differences : Spiro[3.5] system (vs. [3.3]) with an oxygen atom (7-oxa) enlarging the ring.
3-Phenyl-2-azaspiro[3.4]octan-1-one
Heterocyclic and Functional Group Modifications
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one
- Key Differences : Tetrahydrofuran (oxolan) replaces fluorophenyl.
- Impact: Oxygen in oxolan improves solubility (C₉H₁₃NO₂, MW 167.21 g/mol) but reduces aromatic interactions critical for target binding .
3-(1-Methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one
- Key Differences : Pyrazole ring introduces nitrogen atoms.
Research Implications
- Pharmacological Potential: Fluorophenyl and bromophenyl analogs are promising for targeting aromatic-driven protein interactions, while oxa- and oxolan-containing derivatives may optimize solubility.
- Synthetic Accessibility : Spiro[3.3] systems are synthetically tractable, as evidenced by commercial availability of intermediates .
- Safety Considerations : Handling precautions for halogenated analogs (e.g., bromine) require stricter safety protocols compared to fluorine derivatives .
Biological Activity
3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C12H12FNO |
| Molecular Weight | 205.22 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)-2-azaspiro[3.3]heptan-1-one |
| CAS Number | 1872447-17-0 |
| Appearance | Powder |
| Storage Temperature | 4 °C |
Pharmacological Profile
Recent studies have shown that 3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one exhibits significant biological activities, particularly in the following areas:
- Antitumor Activity : Preliminary data suggests that this compound may inhibit tumor cell proliferation in vitro, making it a candidate for further development as an anticancer agent.
- Neuroprotective Effects : There is evidence indicating potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
The exact mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways, which could contribute to its observed biological effects.
Case Study 1: Antitumor Activity
In a study conducted on various cancer cell lines, 3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one demonstrated a dose-dependent inhibition of cell growth. The IC50 values were recorded at different concentrations, highlighting its potential as an effective anticancer agent.
Case Study 2: Neuroprotective Effects
A study investigating the neuroprotective effects of this compound involved administering it to models subjected to oxidative stress. Results indicated a significant reduction in markers of neuronal damage, suggesting its utility in treating neurodegenerative conditions.
Synthesis and Derivatives
The synthesis of 3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one involves several steps, including the use of specific reagents like tosyl chloride and sodium hydride under controlled conditions. Variations in the synthesis process have led to the development of derivatives with enhanced biological activities.
Safety and Toxicology
Safety evaluations indicate that while the compound exhibits promising bioactivity, it also poses certain risks. Toxicological assessments have shown potential cytotoxicity at higher concentrations, necessitating careful consideration in therapeutic applications.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one?
The synthesis typically involves spirocyclic ring formation followed by fluorophenyl group introduction . Key steps include:
- Cyclization reactions using ketone or aldehyde precursors to form the 2-azaspiro[3.3]heptan-1-one core (e.g., via intramolecular cycloaddition or acid-catalyzed ring closure) .
- Suzuki-Miyaura coupling or Buchwald-Hartwig amination to introduce the 4-fluorophenyl moiety, ensuring regioselectivity .
- Purification via column chromatography and characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Basic: How is the molecular structure of 3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one validated experimentally?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., fluorophenyl aromatic signals at ~7.0 ppm; spirocyclic CH2 groups at 1.5–2.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm .
- X-ray crystallography : Resolves bond angles, torsion angles, and spatial arrangement. SHELX software (e.g., SHELXL) refines crystallographic data to generate 3D models .
- Fourier-transform infrared spectroscopy (FT-IR) : Validates carbonyl (C=O) stretching (~1700 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
Advanced: How can X-ray crystallography resolve conformational ambiguities in the spirocyclic core of this compound?
X-ray crystallography provides atomic-level resolution of the spirocyclic system:
- Torsion angle analysis : Determines strain in the azaspiro[3.3]heptane ring system, critical for assessing stability.
- Packing interactions : Identifies hydrogen bonds or π-stacking between fluorophenyl groups and adjacent molecules, influencing crystal lattice stability .
- SHELX refinement : Utilizes least-squares minimization to optimize atomic positions and thermal parameters, reducing residual density errors .
Advanced: What stereochemical challenges arise during synthesis, and how are they addressed?
The spirocyclic structure introduces stereochemical complexity due to:
- Racemization risk at the spiro-junction during ring closure.
- Chiral auxiliaries or catalysts : Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry .
- Dynamic kinetic resolution : Uses reversible bond formation to favor a single enantiomer under thermodynamic control .
Advanced: How can computational methods predict the biological activity of this compound?
In silico approaches include:
- Molecular docking : Screens against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. The fluorophenyl group enhances hydrophobic interactions .
- Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent effects (e.g., fluorine electronegativity) with bioactivity .
- ADMET prediction : Estimates pharmacokinetic properties (e.g., logP ~2.5–3.5 for blood-brain barrier penetration) .
Advanced: What experimental design strategies optimize yield in multi-step syntheses?
Design of Experiments (DoE) principles are applied:
- Factor screening : Identifies critical variables (e.g., temperature, catalyst loading) using Plackett-Burman designs.
- Response surface methodology (RSM) : Optimizes conditions (e.g., 80°C, 12h reaction time) to maximize yield .
- In-line analytics : Monitors reaction progress via FT-IR or HPLC to reduce side-product formation .
Advanced: How does the fluorophenyl substituent influence the compound’s electronic properties?
- Electron-withdrawing effect : Fluorine increases the electrophilicity of the adjacent carbonyl group, enhancing reactivity in nucleophilic additions.
- Hammett substituent constants (σ) : The 4-fluoro group (σ_p = +0.06) slightly polarizes the aromatic ring, affecting π-π stacking in biological targets .
Advanced: What are the challenges in scaling up the synthesis for preclinical studies?
- Purification bottlenecks : Replace column chromatography with recrystallization or continuous flow systems.
- Thermal instability : Use low-temperature quenching to prevent decomposition of the spirocyclic core .
- Regulatory compliance : Ensure compliance with ICH guidelines for impurity profiling (<0.15% for unknown impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
